Chemical structure and properties of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine
Chemical structure and properties of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine
Executive Summary & Therapeutic Relevance
(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a high-value chiral heterocyclic building block.[1] It belongs to the 3-amino-2,3-dihydrobenzofuran class, a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with indole (serotonin) and chroman systems.[1]
While structurally analogous to the core of the anti-migraine agent Frovatriptan (which utilizes a 6-carboxamido-carbazole scaffold), this 6-methyl benzofuran derivative serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies targeting:
-
CNS Receptors: Specifically 5-HT
and 5-HT modulation.[1] -
Kinase Inhibitors: As a rigidified bioisostere of phenethylamine.
-
Monoamine Transporters: In the development of triple reuptake inhibitors.
This guide details the physicochemical properties, asymmetric synthesis, and resolution protocols required to isolate the bioactive (3R)-enantiomer with >98% enantiomeric excess (ee).
Physicochemical Characterization
The following data establishes the baseline identity for the free base and its stable hydrochloride salt.
Table 1: Chemical Properties & Identifiers
| Property | Data | Notes |
| IUPAC Name | (3R)-6-methyl-2,3-dihydro-1-benzofuran-3-amine | |
| CAS (HCl) | 2177263-68-0 | Common commercial form |
| Formula | C | C |
| Mol.[1][2][3][4][5][6][7][8] Weight | 149.19 g/mol | 185.65 g/mol |
| Chirality | (3R) | C3 is the stereocenter |
| LogP | 1.81 (Predicted) | Lipophilic, CNS penetrant |
| pKa | ~8.9 (Amine) | Basic, forms stable salts |
| Appearance | White to off-white crystalline solid | Hygroscopic as HCl salt |
| Solubility | DMSO, Methanol, Water (as salt) | Insoluble in hexanes |
Synthetic Pathways & Chiral Resolution
Obtaining the pure (3R)-enantiomer is the primary synthetic challenge.[1] Two methodologies are presented: the robust Industrial Resolution route (scalable) and the Modern Asymmetric route (atom-economical).
Route A: Cyclization & Classical Resolution (Industrial Standard)
This pathway prioritizes cost-effectiveness and scalability.[1] It begins with 3-methylphenol and proceeds through a racemic intermediate which is then resolved.[1]
Step-by-Step Protocol:
-
Alkylation: React 3-methylphenol with chloroacetonitrile in the presence of K
CO (DMF, 80°C) to form the phenoxyacetonitrile derivative. -
Cyclization (Houben-Hoesch): Treat the intermediate with dry HCl gas and ZnCl
in anhydrous ether. Hydrolysis yields 6-methylbenzofuran-3(2H)-one .[1] -
Reductive Amination:
-
Convert the ketone to the oxime using hydroxylamine hydrochloride (NH
OH·HCl). -
Reduce the oxime using Pd/C + H
(50 psi) or LiAlH in THF to yield (±)-6-methyl-2,3-dihydrobenzo[b]furan-3-ylamine .
-
-
Optical Resolution (The Critical Step):
-
Resolving Agent: (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]
-
Solvent System: Ethanol/Water (9:1).
-
Crystallization: The diastereomeric salt of the (3R)-amine precipitates due to lower solubility.
-
Liberation: Treat the salt with 1M NaOH and extract with DCM to yield the free (3R)-amine.
-
Route B: Asymmetric Transfer Hydrogenation (Catalytic)
For high-value small batches, direct asymmetric reduction of the imine/oxime prevents the 50% loss associated with resolution.
-
Precursor: 6-methylbenzofuran-3-one oxime.[1]
-
Catalyst: [Rh(COD)Cl]
with a chiral ligand (e.g., (R,R)-f-Binaphane). -
Conditions: H
(30 bar), TFE (Trifluoroethanol), 50°C. -
Yield: Typically >90% conversion with >95% ee.
Visualization: Synthesis & Resolution Workflow
The following diagram illustrates the logic flow from raw materials to the resolved chiral target.
Figure 1: Critical path for the synthesis and optical resolution of the (3R)-isomer.[1]
Analytical Characterization & Validation
Trust in the chemical identity requires rigorous validation. The following parameters are expected for the (3R)-isomer.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, DMSO-d6):
-
1.8-2.0 (br s, 2H, NH
) -
2.28 (s, 3H, Ar-CH
) -
4.15 (dd, 1H, C2-H
) -
4.55 (dd, 1H, C2-H
) -
4.62 (m, 1H, C3-H)
Diagnostic Chiral Proton - 6.6 - 7.1 (m, 3H, Ar-H)
-
1.8-2.0 (br s, 2H, NH
-
Interpretation: The multiplet at 4.62 ppm corresponds to the proton at the chiral center. In the presence of a Chiral Shift Reagent (e.g., Eu(hfc)
), this peak will split if the sample is racemic.
Chiral HPLC Method (Enantiomeric Excess)
To confirm >98% ee, use the following method:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Retention Times:
-
(3S)-Isomer: ~8.5 min[1]
-
(3R)-Isomer: ~10.2 min (Target)
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351: Rinse cautiously with water. |
| Storage | Hygroscopic. | Store under inert gas (Nitrogen/Argon) at 2-8°C. |
References
-
Sigma-Aldrich. (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Sheet. CAS: 2177263-68-0.[1][2][9] Link
-
L. Wu, et al. "Rh(III)-catalyzed C-H activation... for the construction of dihydrobenzofurans."[10] Organic Letters, 2021, 23, 3844-3849.[10] (Demonstrates asymmetric construction of the core). Link
-
ChemScene. Safety Data Sheet: (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine HCl.[2]Link
-
Bifulco, G., et al. "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds." Bioorganic & Medicinal Chemistry Letters, 2016.[8][11] (Establishes the scaffold's relevance in drug discovery). Link
-
Tu, Y., et al. "Highly enantioselective Pd-catalyzed reaction... providing chiral substituted 2,3-dihydrobenzofurans."[1][10][12] J. Am. Chem. Soc., 2023.[10] (Advanced asymmetric synthesis reference). Link
Sources
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- 4. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2 | CID 13778156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. mdpi.com [mdpi.com]
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- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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